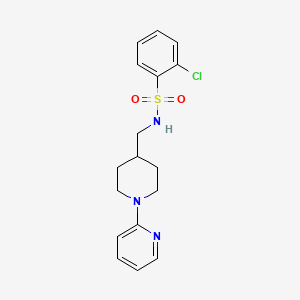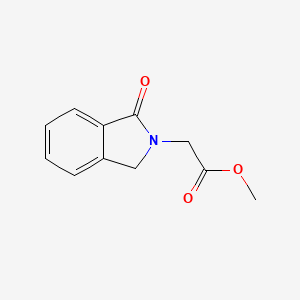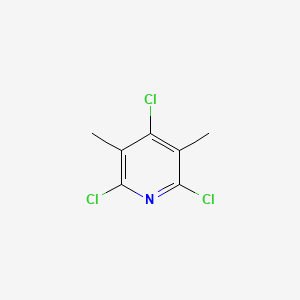
2,4,6-Trichloro-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3,5-dimethylpyridine is an organic compound with the molecular formula C7H6Cl3N and a molecular weight of 210.49 g/mol It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and two methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures. The reaction proceeds as follows:
C7H9N+3Cl2→C7H6Cl3N+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-3,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include less chlorinated pyridines and fully dechlorinated pyridines.
科学的研究の応用
2,4,6-Trichloro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-3,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyridine: Similar structure but lacks the methyl groups.
3,5-Dimethylpyridine: Similar structure but lacks the chlorine atoms.
2,4,6-Trichloro-3,5-dimethylphenol: Similar structure but with a hydroxyl group instead of a nitrogen atom.
Uniqueness
2,4,6-Trichloro-3,5-dimethylpyridine is unique due to the combination of chlorine atoms and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2,4,6-trichloro-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c1-3-5(8)4(2)7(10)11-6(3)9/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGFVYUGULKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Cl)Cl)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
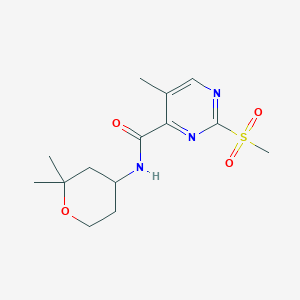
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
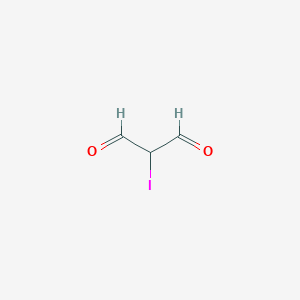
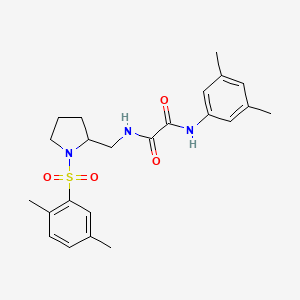
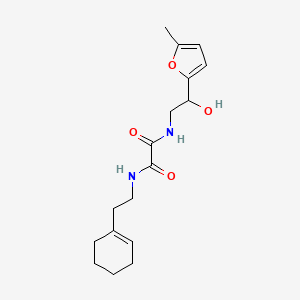
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
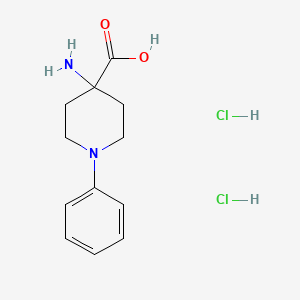
![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2411389.png)
